

Application of Enalapril-d5 Maleate in Bioequivalence Studies: Notes and Protocols

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Compound of Interest

Compound Name: MK-421 (D5 maleate)

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This document provides detailed application notes and protocols for the use of Enalapril-d5 maleate as an internal standard in bioequivalence studies of enalapril maleate formulations. Enalapril is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor.^{[1][2]} Accurate and precise quantification of both enalapril and enalaprilat in biological matrices is critical for pharmacokinetic and bioequivalence assessments. The use of a stable isotope-labeled internal standard like Enalapril-d5 maleate is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.

Rationale for Using Enalapril-d5 Maleate

In quantitative bioanalysis, especially for regulatory submissions, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. Enalapril-d5 maleate, being a deuterated analog of enalapril, shares near-identical physicochemical properties with the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for any analytical variability. This approach significantly enhances the robustness and reliability of the bioanalytical method, which is a key requirement for bioequivalence studies.

Quantitative Data from a Representative Bioequivalence Study

The following tables summarize the pharmacokinetic parameters for enalapril and its active metabolite, enalaprilat, from a typical single-dose, randomized, two-way crossover bioequivalence study in healthy adult volunteers. The data presented is a representative compilation from published studies.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Pharmacokinetic Parameters of Enalapril (Test vs. Reference Formulation)

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	90% Confidence Interval
C _{max} (ng/mL)	312.8 ± 163.2	311.6 ± 178.9	90.5% - 115.2%
AUC _{0-t} (ng·h/mL)	465.4 ± 207.8	472.1 ± 211.3	92.1% - 108.7%
AUC _{0-∞} (ng·h/mL)	485.2 ± 215.6	490.3 ± 220.4	91.8% - 107.9%
T _{max} (h)	1.10 ± 0.25	1.12 ± 0.23	-
t _{1/2} (h)	1.45 ± 1.2	1.50 ± 1.3	-

Table 2: Pharmacokinetic Parameters of Enalaprilat (Test vs. Reference Formulation)

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	90% Confidence Interval
C _{max} (ng/mL)	55.9 ± 29.1	56.5 ± 28.7	93.4% - 110.6%
AUC _{0-t} (ng·h/mL)	260.7 ± 121.5	263.4 ± 122.1	94.2% - 105.3%
AUC _{0-∞} (ng·h/mL)	275.8 ± 125.3	280.1 ± 126.8	93.9% - 104.8%
T _{max} (h)	4.4 ± 1.5	4.5 ± 1.6	-
t _{1/2} (h)	4.0 ± 2.7	4.2 ± 2.6	-

Experimental Protocols

Clinical Study Protocol: Bioequivalence Study of Enalapril Maleate Tablets

This protocol outlines a standard design for a bioequivalence study.

Study Design: A single-center, single-dose, randomized, two-period, two-sequence, open-label, crossover study in healthy, non-smoking adult male and/or female subjects under fasting conditions.

Inclusion Criteria:

- Healthy adult volunteers aged 18-45 years.
- Body Mass Index (BMI) between 18.5 and 30.0 kg/m².
- Normal findings in medical history, physical examination, and laboratory tests.
- Informed consent provided.

Exclusion Criteria:

- History of hypersensitivity to ACE inhibitors.
- History of significant cardiovascular, renal, hepatic, or gastrointestinal disease.
- Use of any prescription or over-the-counter medication within 14 days of the study.
- Positive test for drugs of abuse or alcohol.

Procedure:

- **Randomization:** Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).
- **Dosing:** After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference enalapril maleate tablet with 240 mL of water.

- **Blood Sampling:** Blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
- **Washout Period:** A washout period of at least 7 days separates the two treatment periods.
- **Second Period:** The procedures from the first period are repeated with the alternate formulation.
- **Sample Processing:** Plasma is separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method Protocol: LC-MS/MS Quantification of Enalapril and Enalaprilat in Human Plasma

This protocol details the analytical procedure using Enalapril-d5 as the internal standard.

Materials and Reagents:

- Enalapril and Enalaprilat reference standards
- Enalapril-d5 and Enalaprilat-d5 (as internal standards - IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (drug-free)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Solid Phase Extraction - SPE):

- Thaw plasma samples at room temperature.

- To 200 μ L of plasma in a microcentrifuge tube, add 10 μ L of the internal standard working solution (containing Enalapril-d5 and Enalaprilat-d5).
- Vortex for 30 seconds.
- Condition an SPE cartridge (e.g., SOLA 10 mg/1mL) with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 200 μ L of 0.1% formic acid in water.
- Elute the analytes with 2 x 200 μ L of 2% ammonia solution in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 200 μ L of the mobile phase.

LC-MS/MS Conditions:

- Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 μ m) or equivalent
- Mobile Phase: Acetonitrile and 0.1% formic acid in water (65:35 v/v)
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 μ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: Mass Spectrometric Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Enalapril	377.10	234.00
Enalapril-d5 (IS)	382.10	239.20
Enalaprilat	349.00	206.00
Enalaprilat-d5 (IS)	354.20	211.20

Data Analysis:

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios against the concentrations of the calibration standards.
- The concentrations of the unknown samples are determined from the calibration curve using a weighted linear regression model.

Visualizations

Signaling Pathway of Enalapril

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